molecular formula C16H16ClFN6 B3224690 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1236285-22-5

4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Katalognummer: B3224690
CAS-Nummer: 1236285-22-5
Molekulargewicht: 346.79 g/mol
InChI-Schlüssel: QUBRFXXBYPZPAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1236285-22-5) is a high-value chemical building block designed for pharmaceutical research and development. This compound features the 7H-pyrrolo[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its role in designing potent kinase inhibitors . The molecular structure includes a chloro-fluoro substitution pattern and a piperidine linkage to a 5-methylpyrimidine group, which are critical for optimizing binding affinity and selectivity towards specific kinase targets. Researchers utilize this compound as a key intermediate in the synthesis of potential therapeutic agents. The pyrrolo[2,3-d]pyrimidine core is a well-established component in inhibitors targeting proteins such as Protein Kinase B (PKB/Akt) and Cyclin-Dependent Kinases (CDKs) , which are pivotal pathways in oncology research for regulating cell proliferation and survival. Its application extends to the exploration of treatments for conditions like pancreatic ductal adenocarcinoma (PDAC) through CDK inhibition . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers can access comprehensive product data, including the molecular formula C16H16ClFN6, a molecular weight of 346.81 g/mol, and associated structural identifiers (SMILES: CC1=CN=C(N=C1)N2CCC(CC2)N3C=C(C4=C(Cl)N=CN=C43)F, InChIKey: QUBRFXXBYPZPAN-UHFFFAOYSA-N) .

Eigenschaften

IUPAC Name

4-chloro-5-fluoro-7-[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN6/c1-10-6-19-16(20-7-10)23-4-2-11(3-5-23)24-8-12(18)13-14(17)21-9-22-15(13)24/h6-9,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBRFXXBYPZPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCC(CC2)N3C=C(C4=C3N=CN=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122372
Record name 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1236285-22-5
Record name 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236285-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-fluoro-7-[1-(5-methyl-2-pyrimidinyl)-4-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest due to its potential as a kinase inhibitor, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest in the G1 phase, leading to reduced proliferation of cancer cells . This mechanism is critical in the treatment of various cell proliferative disorders, including cancers.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the cytotoxic effects of related pyrrolo[2,3-d]pyrimidine derivatives against several cancer cell lines. For instance, compounds derived from this class exhibited significant activity against mammary gland cancer (MCF-7), with IC50 values indicating potent cytotoxicity. One study reported that certain derivatives showed IC50 values ranging from 29 to 59 µM, with some compounds demonstrating enhanced potency comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .

Comparative Efficacy Table

CompoundCell LineIC50 (µM)Target Kinases
5k MCF-740EGFR, Her2, VEGFR2, CDK2
5e MCF-729Not specified
5h MCF-759Not specified

Case Studies

  • Cytotoxicity Study : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their cytotoxic effects using the MTT assay. Among these, compound 5k was noted for its ability to induce apoptosis in HepG2 cells through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic Bcl-2 proteins. This suggests a robust mechanism for inducing cell death in cancer cells .
  • Kinase Inhibition Profile : Another investigation into the kinase inhibition profile revealed that compound 5k exhibited significant inhibitory activity against multiple kinases involved in cancer progression. The binding interactions were similar to those observed with sunitinib, highlighting its potential as a multi-targeted kinase inhibitor .

Pharmacological Implications

The ability of 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine to selectively inhibit CDK4/6 positions it as a promising candidate for developing therapies aimed at treating various malignancies. Its pharmacological profile indicates potential for use in combination therapies alongside existing anticancer agents to enhance therapeutic efficacy and overcome resistance mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes structurally related pyrrolo[2,3-d]pyrimidine derivatives and their key characteristics:

Compound Name Substituents Biological Activity Key Findings Reference
Target Compound 4-Cl, 5-F, 7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl) Hypothetical antiviral Bulky 7-position substituent may enhance target binding; Cl/F substituents improve metabolic stability.
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4-NH₂, 5-F, 7-(2-C-methylribofuranosyl) HCV replication inhibition Oral bioavailability (rat: ~20%); resistant to adenosine deaminase; EC₅₀ = 0.5–1.0 µM.
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1228504-12-8) 4-Cl, 5-(4-F-phenyl), 7-(3-methylphenyl) Unspecified Aryl groups at 5/7 positions likely modulate lipophilicity and target selectivity.
4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 907585-55-1) 4-Cl, 5-(4-F-phenyl), 7-(4-methoxyphenyl) Unspecified Methoxy group enhances solubility; structural analog used in kinase inhibitor studies.
1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-phenylpyridin-2-yl)ethan-1-one (29) 7-CH₃, 4-NH₂, 5-(4-fluoroindolinyl), 2-(5-phenylpyridinyl) Unspecified Moderate synthetic yield (41%); NMR-confirmed structure.
2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine 2-Cl, 5-F, 7-CH₃ Unspecified Simplified structure with lower molecular weight; potential precursor for further functionalization.

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Halogenation: The 4-chloro and 5-fluoro substituents in the target compound are critical for metabolic stability. Fluorine at position 5 reduces susceptibility to oxidative metabolism, as seen in HCV inhibitors . 7-Position Modifications: Bulky groups at position 7, such as the piperidinyl-pyrimidinyl moiety in the target compound, may improve target engagement compared to aryl or methyl substituents. For example, ribofuranosyl derivatives exhibit potent antiviral activity due to enhanced solubility and enzyme recognition .

Synthetic Accessibility :

  • Compounds with aryl or heteroaryl groups at position 7 (e.g., m-tolyl, 4-methoxyphenyl) are synthesized via nucleophilic substitution or cross-coupling reactions, often with yields below 50% . In contrast, the target compound’s piperidinyl-pyrimidinyl group likely requires multi-step functionalization, which may reduce overall yield but improve specificity.

Pharmacokinetic Properties: The 2'-C-methylribofuranosyl analog () demonstrates improved oral bioavailability over 2'-C-methyladenosine, highlighting the role of sugar moieties in absorption. The target compound’s piperidine ring may similarly enhance solubility through hydrogen bonding.

Enzymatic Stability: Fluorine substitution at position 5 (as in the target compound and derivatives) confers resistance to adenosine deaminase, a common metabolic challenge for nucleoside analogs .

Research Findings and Data Tables

Table 2: Enzymatic Stability of Select Derivatives

Compound Resistance to Adenosine Deaminase Oral Bioavailability (Rat) Reference
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine High ~20%
2'-C-Methyladenosine Low <5%
Target Compound (hypothetical) Expected high Not tested

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:
  • Chlorination/Fluorination : Selective halogenation at the 4- and 5-positions using POCl₃ (for chloro) and DAST (diethylaminosulfur trifluoride) for fluorine substitution.
  • Piperidine Coupling : Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to attach the 5-methylpyrimidin-2-yl-piperidine moiety .
  • Yield Optimization : Use of Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) improves coupling efficiency. Solvent choice (DMF vs. THF) and temperature (80–120°C) critically affect regioselectivity .

Q. How can researchers validate the structural integrity of this compound, particularly distinguishing between regioisomers?

  • Methodological Answer :
  • NMR Analysis : ¹H and ¹³C NMR can confirm substitution patterns. For example, the 5-fluoro group causes distinct deshielding in ¹³C NMR (~160 ppm for C-F), while NOESY can resolve piperidine-pyrrolo ring spatial arrangements .
  • Mass Spectrometry : HRMS (High-Resolution MS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆ClF₂N₇: 396.09) .

Q. What purification strategies are effective for removing byproducts like dehalogenated intermediates?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc to DCM/MeOH) to separate halogenated vs. non-halogenated species.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities. Purity >95% is achievable with these methods .

Advanced Research Questions

Q. How does the 5-methylpyrimidin-2-yl-piperidine substituent influence kinase inhibitory activity compared to analogs (e.g., 5-ethyl or morpholine derivatives)?

  • Methodological Answer :
  • SAR Studies : The 5-methylpyrimidinyl group enhances ATP-binding pocket affinity in kinases (e.g., JAK2 or EGFR) due to π-π stacking with aromatic residues. Replacements like morpholine reduce hydrophobicity, lowering IC₅₀ values by ~10-fold .
  • Docking Simulations : Use AutoDock Vina to model interactions. The methyl group on pyrimidine improves van der Waals contacts with Val 848 in EGFR .

Q. What experimental approaches resolve contradictions in cellular toxicity data (e.g., high in vitro potency vs. low in vivo efficacy)?

  • Methodological Answer :
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Low stability may explain poor in vivo performance.
  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via IV/PO dosing in rodent models. Structural modifications (e.g., PEGylation) can enhance solubility and retention .

Q. How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • QSAR Modeling : Train models on logBB values of similar pyrrolo-pyrimidines. Key descriptors include topological polar surface area (<70 Ų) and ClogP (2–4) .
  • MD Simulations : Simulate BBB permeability using CHARMM force fields. The piperidine moiety’s basicity (pKa ~8.5) may facilitate passive diffusion via protonation .

Q. What strategies mitigate off-target effects in kinase inhibition assays?

  • Methodological Answer :
  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to identify off-target hits (>400 kinases tested).
  • Selectivity Optimization : Introduce steric hindrance (e.g., bulkier substituents at C7) or hydrogen-bond donors to exploit unique ATP-binding pocket features in target kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoro-7-(1-(5-methylpyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.